molecular formula C20H16N2O5 B178515 N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide CAS No. 143503-03-1

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide

Cat. No.: B178515
CAS No.: 143503-03-1
M. Wt: 364.4 g/mol
InChI Key: ISCHQGBNSNVWCQ-UHFFFAOYSA-N
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Description

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide (DPM) is a fluorescent derivatization reagent specifically designed for thiol detection. Its structure incorporates a dimethoxyphthalimidyl group as the fluorophore, which enhances fluorescence intensity compared to non-substituted phthalimidyl analogs . This compound reacts selectively with thiol-containing molecules (e.g., glutathione) to form fluorescent adducts, enabling sensitive detection at picomolar levels. The dimethoxy substitution on the phthalimidine ring significantly improves photostability and quantum yield, making DPM advantageous in biochemical assays and analytical chemistry .

Properties

IUPAC Name

1-[4-(5,6-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-16-9-12-11-21(20(25)15(12)10-17(16)27-2)13-3-5-14(6-4-13)22-18(23)7-8-19(22)24/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCHQGBNSNVWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CN(C2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391644
Record name N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143503-03-1
Record name N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5,6-Dimethoxyphthalic Anhydride

The dimethoxyphthalic anhydride moiety originates from the methoxylation of 1,2,4,5-tetrahydroxybenzene. In a typical procedure, 1,2,4,5-tetrahydroxybenzene undergoes selective O-methylation using dimethyl sulfate in alkaline conditions (pH 9–10) at 60–80°C for 6–8 hours. Subsequent dehydration with phosphorus pentoxide (P4O10P_4O_{10}) at 120°C under reduced pressure yields 5,6-dimethoxyphthalic anhydride with >85% purity.

Key Reaction Parameters

ParameterValue/Range
Methylation agentDimethyl sulfate
Temperature60–80°C
Dehydration catalystP4O10P_4O_{10}
Yield78–85%

Formation of 4-(5,6-Dimethoxyphthalimidinyl)aniline

The phthalimidinyl-aniline intermediate is synthesized via condensation of 5,6-dimethoxyphthalic anhydride with 4-nitroaniline, followed by nitro group reduction .

Condensation Reaction

5,6-Dimethoxyphthalic anhydride (1.0 equiv) reacts with 4-nitroaniline (1.1 equiv) in glacial acetic acid under reflux (140°C) for 12 hours. The reaction forms N-(4-nitrophenyl)-5,6-dimethoxyphthalimide , isolated by precipitation in ice-water (yield: 70–75%).

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas (H2H_2) over palladium on carbon (Pd/C, 10% w/w) in ethanol at 25°C and 3 bar pressure. Quantitative conversion to 4-(5,6-dimethoxyphthalimidinyl)aniline is achieved within 4 hours.

Maleimide Ring Formation

The final step involves cyclocondensation of the aniline precursor with maleic anhydride to form the maleimide ring. This step parallels methodologies described in the synthesis of N-phenylmaleimide derivatives.

Reaction Conditions and Mechanism

4-(5,6-Dimethoxyphthalimidinyl)aniline (1.0 equiv) reacts with maleic anhydride (1.2 equiv) in toluene under nitrogen atmosphere. p-Toluenesulfonic acid (0.05 equiv) catalyzes the reaction at 110°C, with azeotropic removal of water using a Dean-Stark trap. The reaction proceeds via:

  • Formation of maleamic acid intermediate.

  • Acid-catalyzed cyclodehydration to yield DPM.

Optimized Parameters

ParameterValue/Range
SolventToluene
Catalystp-Toluenesulfonic acid
Temperature110°C
Reaction time5–6 hours
Yield65–72%

Purification and Characterization

Filtration and Distillation

Post-reaction, the crude product is diluted with toluene (1:1.5 v/v) and filtered at 50°C to remove residual catalyst and polycondensation by-products. Vacuum distillation at 180–190°C and 10–15 mbar isolates DPM with ≥97% purity (HPLC).

Spectroscopic Validation

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 7.85 (d, 2H, Ar-H), 7.45 (s, 2H, maleimide-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 6H, OCH3_3).

  • IR (KBr): 1710 cm1^{-1} (C=O, maleimide), 1605 cm1^{-1} (C=C, aromatic).

Comparative Analysis of Alternative Routes

Direct Maleinylation vs. Stepwise Synthesis

While single-step maleinylation of pre-functionalized anilines is efficient, competing hydrolysis and polymerization necessitate stringent anhydrous conditions. Stepwise approaches (e.g., nitro reduction after maleinylation) show lower yields (<50%) due to side reactions at the nitro group.

Solvent and Catalyst Screening

Substituting toluene with chlorobenzene increases reaction rate (3–4 hours) but complicates solvent recovery. Phosphoric acid catalysts, though cheaper than p-toluenesulfonic acid, result in lower purity (85–90%) due to incomplete catalyst removal.

Challenges and Mitigation Strategies

By-Product Formation

Polycondensation by-products (e.g., maleanilic acid dimers) are minimized by:

  • Maintaining reaction temperature ≤110°C.

  • Using radical inhibitors (e.g., hydroquinone, 0.1% w/w).

Thermal Degradation

DPM’s thermal instability during distillation requires:

  • Short residence times (<30 minutes).

  • Addition of stabilizers (e.g., triphenyl phosphite, 0.05% w/w) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group in the compound is highly reactive towards thiols, leading to the formation of stable thioether bonds .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reaction of this compound with thiols is a fluorescent thioether derivative. This product is highly stable and exhibits enhanced fluorescence properties due to the presence of the dimethoxyphthalimidyl group .

Scientific Research Applications

Thiol-Selective Labeling

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide is primarily utilized for thiol-selective labeling in biochemical assays. Its reactivity with thiols allows for the quantification and analysis of thiol-containing compounds in biological samples. This application is significant in:

  • Proteomics : Facilitating the identification and quantification of proteins through labeling techniques.
  • Metabolomics : Enabling the study of metabolic pathways by tracking thiol modifications.

High-Performance Liquid Chromatography (HPLC)

The compound serves as a pre-column labeling reagent in HPLC. By labeling thiols prior to chromatographic separation, researchers can enhance the detection sensitivity and specificity for thiol-containing analytes in complex biological matrices. This application is crucial for:

  • Pharmaceutical Analysis : Assessing drug stability and metabolism.
  • Clinical Diagnostics : Measuring biomarkers associated with diseases.

Biological Studies

This compound has been investigated for its potential roles in biological studies, including:

  • Cell Signaling Research : Understanding redox signaling mechanisms by monitoring changes in thiol status.
  • Cancer Research : Exploring the role of thiol modifications in cancer cell proliferation and apoptosis.

Case Study 1: Thiol Analysis in Cancer Research

In a study focused on colorectal cancer, researchers utilized this compound to label thiols present in tumor tissues. The results demonstrated altered thiol levels correlating with tumor progression, suggesting its potential as a biomarker for cancer diagnostics .

Case Study 2: Proteomic Applications

Another study employed this compound in proteomic analyses to identify proteins that undergo thiol modifications during oxidative stress conditions. The findings highlighted specific proteins that are critical for cellular defense mechanisms against oxidative damage .

Mechanism of Action

The mechanism of action of N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide involves the selective reaction with thiol groups. The maleimide group in the compound reacts with the thiol group, forming a stable thioether bond. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules. The dimethoxyphthalimidyl group enhances the fluorescent properties of the compound, allowing for easy detection and quantification of the labeled molecules .

Comparison with Similar Compounds

Table 1: Fluorescence Properties of Key Maleimide Derivatives

Compound Fluorophore Type Key Application Fluorescence Enhancement vs. Baseline
DPM Dimethoxyphthalimidine Thiol labeling 30% increase over PPM
CPM Coumarin Thermal unfolding assays N/A (non-comparable fluorophore)
PPM Phthalimidine Thiol detection Baseline

Table 2: Inhibitory Potency of Select Maleimides

Compound Target Enzyme IC50 (μM) Selectivity (vs. FAAH)
N-(3-Iodophenyl)maleimide MGL 2.24 >300-fold
N-(4-Hydroxyphenyl)maleimide MGL 12.9 ~100-fold
DPM N/A (fluorescence probe) N/A N/A

Catalytic Reactivity in Diels–Alder Reactions

Electron-deficient maleimides, such as N-(p-nitrophenyl)maleimide and N-(p-bromophenyl)maleimide , exhibit higher reactivity in Diels–Alder reactions due to enhanced electrophilicity. Mg-MMPF-3 catalysts improve yields for these substrates (up to 89%), whereas DPM’s electron-donating methoxy groups likely reduce reactivity in such systems .

Key Advantages and Limitations of DPM

  • Advantages : Superior fluorescence intensity, selectivity for thiols, and stability under physiological conditions.
  • Limitations: Limited utility in polymer or catalytic applications compared to electron-deficient maleimides.

Biological Activity

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound is a derivative of maleimide, characterized by the presence of a phthalimidine moiety and two methoxy groups. Its molecular formula is C16_{16}H16_{16}N2_{2}O4_{4}, and it exhibits properties typical of maleimide compounds, including reactivity towards nucleophiles, particularly thiols.

1. Anticancer Activity

Research indicates that maleimide derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The underlying mechanism involves the activation of caspases and modulation of apoptosis-related proteins .

2. Antibacterial and Antifungal Properties

Phthalimide derivatives have shown promising antibacterial and antifungal activities. This compound was evaluated against several bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans). The compound exhibited significant inhibitory effects, suggesting potential as a therapeutic agent in treating infections .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It was found to reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurotoxic insults. This activity is attributed to its ability to scavenge free radicals and modulate inflammatory pathways .

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Thiol Labeling : The compound acts as a fluorescence reagent for labeling thiol-containing biomolecules, facilitating the study of protein interactions and modifications .
  • Cell Signaling Modulation : It influences various signaling pathways involved in cell proliferation and survival, particularly those related to cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : In a series of in vitro experiments, this compound demonstrated IC50_{50} values in the low micromolar range against cancer cell lines, indicating potent anticancer properties.
  • Animal Models : In vivo studies using murine models showed that administration of the compound led to reduced tumor growth rates compared to control groups .

Data Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntibacterialInhibits growth of E. coli
AntifungalInhibits C. albicans
NeuroprotectiveReduces oxidative stress

Q & A

Q. What are the optimal synthetic methodologies for preparing N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide and its derivatives?

Microwave-assisted synthesis is highly efficient for maleimide-based polymers, offering reduced reaction time (10–15 minutes), higher yields (up to 95%), and lower solvent consumption compared to conventional thermal methods. Key steps include:

  • Reacting maleic anhydride with amine derivatives in dimethylformamide (DMF) as a solvent.
  • Using azobisisobutyronitrile (AIBN) as a free-radical initiator for polymerization .
  • Characterization via FT-IR, 1^1H-NMR, and gel permeation chromatography (GPC) to verify molecular weight and structure .

Q. How can researchers confirm the structural integrity of N-substituted maleimides post-synthesis?

A multi-technique approach is recommended:

  • Elemental analysis (CHN) to validate stoichiometry.
  • FT-IR to identify maleimide C=O stretches (~1700 cm1^{-1}) and aromatic C-H vibrations.
  • 1^1H-NMR to confirm substituent integration (e.g., dimethylethoxy protons at δ 3.8–4.0 ppm) .
  • Theoretical calculations (e.g., DFT) to predict dipole moments, charge distributions, and spectroscopic properties for cross-validation with experimental data .

Q. What are the primary biochemical applications of this maleimide derivative?

  • Thiol-specific labeling : The compound’s maleimide group reacts selectively with cysteine residues. For example, N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) is used in fluorometric assays to quantify thiols (0.01–3.0 nmol range) in proteins or cells .
  • Radiolabeling : Maleimide-based prosthetic groups (e.g., 18^{18}F-labeled derivatives) enable site-specific tagging of peptides and antibodies for PET imaging .

Advanced Research Questions

Q. How can catalytic efficiency be enhanced in Diels-Alder reactions involving this maleimide?

  • Electron-delocalized substituents : Aromatic groups (e.g., p-bromophenyl, m-nitrophenyl) improve reactivity by stabilizing transition states via π-π interactions. Catalysts like Mg-MMPF-3 increase yields (up to 90%) for polyaromatic maleimides .
  • Avoid aliphatic substituents : N-Cyclohexylmaleimide exhibits lower yields (65%) due to poor electron delocalization .

Q. What strategies mitigate low radiochemical yields in 18^{18}F-labeling applications?

  • Indirect labeling : Direct radiofluorination is hindered by maleimide’s base sensitivity. Instead, synthesize intermediates like 4-18^{18}F-fluorobenzaldehyde, then conjugate to aminooxy-maleimide linkers (e.g., N-[4-(aminooxy)butyl]maleimide) to achieve ~35% radiochemical yield .
  • Optimize reaction conditions : Use phosphate-buffered saline (pH 7.5) and room temperature for 10 minutes to achieve 70% labeling efficiency with glutathione .

Q. How to analyze thermal stability and decomposition kinetics of maleimide-containing polymers?

  • Dynamic mechanical analysis (DMA) : Monitor two-stage curing (methylol condensation followed by maleimide polymerization) to assess crosslink density .
  • Thermogravimetric analysis (TGA) : Measure anaerobic char yield (increases with maleimide content) and decomposition onset (typically >300°C). Isothermal pyrolysis reveals hydrocarbon and nitrogenous byproducts .

Q. How to resolve contradictions between theoretical predictions and experimental data for this compound?

  • Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model optical/electrochemical properties.
  • Experimental validation : Use cyclic voltammetry to compare predicted vs. observed redox potentials, or UV-Vis spectroscopy for charge-transfer transitions .

Methodological Considerations

  • Data contradiction analysis : When theoretical models diverge from experimental results (e.g., dipole moments), systematically vary solvent polarity or substituent electron-withdrawing effects in simulations .
  • Radiolabeling troubleshooting : If 18^{18}F-DDPFB exhibits <50% antibody labeling, pre-reduce disulfide bonds to expose free thiols for maleimide conjugation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide
Reactant of Route 2
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N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.